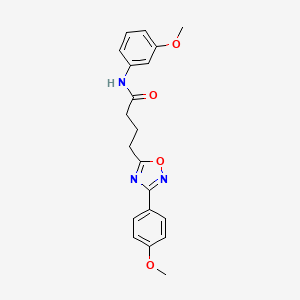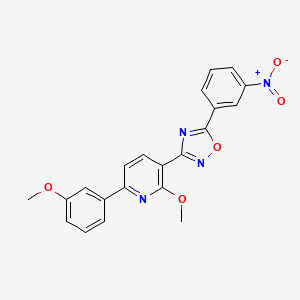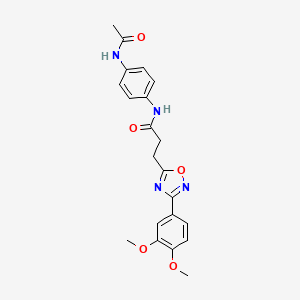
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide” is a complex organic compound that contains a quinoline moiety, a thiophene moiety, and a carboxamide group . Quinoline is an aromatic nitrogen-containing heterocyclic compound and is a privileged scaffold that appears as an important construction motif for the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoline and thiophene moieties are both aromatic systems, which contribute to the stability of the molecule .
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide involves the inhibition of various enzymes and pathways that are involved in the inflammatory response and oxidative stress. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation and tissue damage seen in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are responsible for the oxidative stress seen in various diseases. Additionally, it has been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide in lab experiments is its ability to inhibit various enzymes and pathways involved in the inflammatory response and oxidative stress. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide. One of the significant directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various enzymes and pathways. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion
In conclusion, this compound is a promising compound that has various applications in scientific research. Its ability to inhibit various enzymes and pathways involved in the inflammatory response and oxidative stress makes it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide involves the reaction of 2-hydroxy-3-formylquinoline and thiophene-2-carboxylic acid with phenylmagnesium bromide. This reaction leads to the formation of the desired compound, which can be purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has been extensively studied for its various applications in scientific research. One of the significant applications of this compound is in the field of medicine, where it has been found to possess various pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20-16(13-15-7-4-5-10-18(15)22-20)14-23(17-8-2-1-3-9-17)21(25)19-11-6-12-26-19/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJVPJKURCGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)


![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)







![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)


